
Lithium 4-(oxetan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 4-(oxetan-2-yl)benzoate is a compound that combines lithium, oxetane, and benzoic acid. It is a white, crystalline powder with a melting point of 200-203°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 4-(oxetan-2-yl)benzoate can be achieved through the reaction of 4-(oxetan-2-yl)benzoic acid with lithium hydroxide in the presence of a suitable solvent. The process involves dissolving 4-(oxetan-2-yl)benzoic acid in a suitable solvent, adding lithium hydroxide to the solution, and stirring the mixture at room temperature for several hours. The mixture is then heated to reflux for several hours, cooled, and the precipitate is filtered, washed with a suitable solvent, and dried under vacuum to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium 4-(oxetan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The benzoate moiety can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Reagents such as bromine (Br2) or meta-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the benzoate moiety.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for studying lithium ion transport.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of mood disorders such as bipolar disorder.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The exact mechanism of action of lithium 4-(oxetan-2-yl)benzoate is not fully understood. it is believed to act as a lithium ionophore, meaning it can transport lithium ions across cell membranes. This allows lithium to enter cells and interact with various biochemical processes, including the modulation of neurotransmitter release, gene expression, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lithium benzoate: A simpler compound without the oxetane ring.
Oxetane derivatives: Compounds containing the oxetane ring but lacking the benzoate moiety.
Lithium salts: Other lithium-containing compounds such as lithium carbonate and lithium citrate.
Uniqueness
Lithium 4-(oxetan-2-yl)benzoate is unique due to the presence of both the oxetane ring and the benzoate moiety
Properties
Molecular Formula |
C10H9LiO3 |
|---|---|
Molecular Weight |
184.1 g/mol |
IUPAC Name |
lithium;4-(oxetan-2-yl)benzoate |
InChI |
InChI=1S/C10H10O3.Li/c11-10(12)8-3-1-7(2-4-8)9-5-6-13-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
VUNINIVIBQQIOJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1COC1C2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



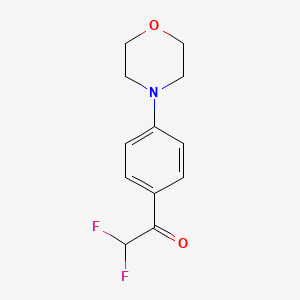
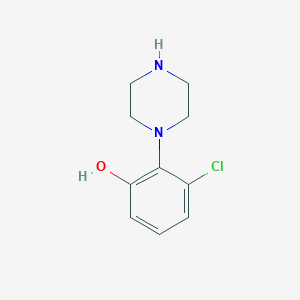


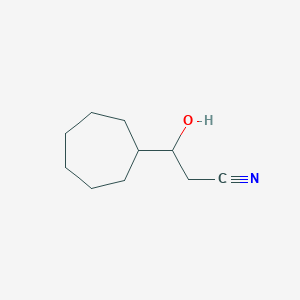
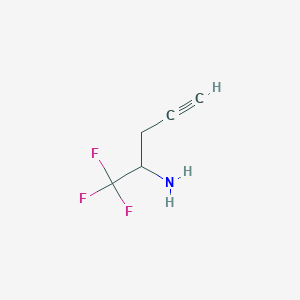
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)

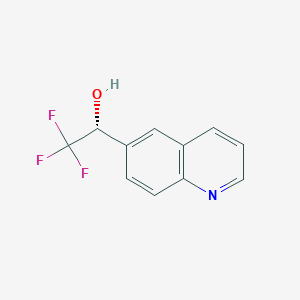
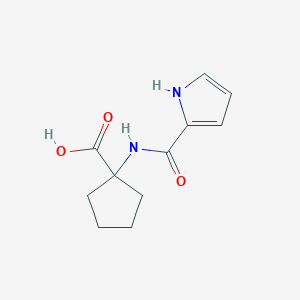


![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
